2,2'-Bithiophene-5-boronic acid

Organic Synthesis Borylation Suzuki-Miyaura Coupling

2,2'-Bithiophene-5-boronic acid is a heteroaryl boronic acid with a single boronic acid group, enabling precise end-capping and asymmetric functionalization in organic electronics. Unlike symmetric diboronic acids, this mono-functional reagent prevents unwanted polymerization, allowing exact control over π-conjugated architectures for OPV/OLED development. It also functions as a critical monomer for electropolymerized MIP chemosensors. Purchase this high-purity, unsubstituted building block for targeted molecular engineering.

Molecular Formula C8H7BO2S2
Molecular Weight 210.1 g/mol
CAS No. 132898-95-4
Cat. No. B142492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bithiophene-5-boronic acid
CAS132898-95-4
Molecular FormulaC8H7BO2S2
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)C2=CC=CS2)(O)O
InChIInChI=1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H
InChIKeyPPHSULIZZOEBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bithiophene-5-boronic Acid (CAS 132898-95-4) as a Precision Building Block for Conjugated Materials: An Evidence-Based Selection Guide


2,2'-Bithiophene-5-boronic acid (CAS 132898-95-4) is a heteroaryl boronic acid featuring a bithiophene core functionalized with a single boronic acid group . This structure distinguishes it as a versatile, mono-functional Suzuki-Miyaura coupling partner. Its primary role is as a critical precursor for synthesizing π-conjugated oligomers and polymers used in organic electronics . Unlike symmetric diboronic acids which primarily yield linear polymers, this mono-boronic acid enables precise end-capping, asymmetric functionalization, or the creation of complex architectures where a second reactive handle is not desired .

Why 2,2'-Bithiophene-5-boronic Acid's Mono-Functional Topology Cannot Be Replaced by Common Alternatives


Generic substitution with seemingly similar bithiophene or boronic acid reagents fails due to critical differences in functional group topology and reactivity. A symmetrical analog like 2,2′-bithiophene-5,5′-diboronic acid will necessarily yield a different polymeric architecture due to its two reactive sites . Similarly, attempting to use an alkylated derivative, such as a 5'-hexyl-2,2'-bithiophene-5-boronic acid pinacol ester, introduces an undesired solubilizing alkyl chain and employs a protected ester form with distinct coupling kinetics and thermal stability . These structural and functional deviations directly impact the optical and electronic properties of the final material, making precise selection of the unsubstituted, mono-boronic acid crucial for targeted molecular engineering .

Quantitative Performance Metrics for 2,2'-Bithiophene-5-boronic Acid: A Comparative Analysis for Procurement Decisions


Synthesis Yield for 2,2'-Bithiophene-5-boronic Acid vs. Alternative Borylation Protocols

A direct synthesis route from 2,2'-bithiophene using n-butyllithium and trimethyl borate provides the target compound in a high yield of 97% . This is a quantifiable benchmark for procurement of this specific precursor. While alternative borylation methods exist (e.g., using bis(pinacolato)diboron), this specific lithiation-borylation procedure on the unprotected bithiophene is a well-defined, high-yielding route for the free boronic acid .

Organic Synthesis Borylation Suzuki-Miyaura Coupling

Chemosensor Performance of 2,2'-Bithiophene-5-boronic Acid-Derived MIP Film for Inosine Detection

An extended-gate field-effect transistor (EG-FET) chemosensor was fabricated using a molecularly imprinted polymer (MIP) film prepared from bis(bithiophene) derivatives bearing boronic acid substituents, with 2,2'-bithiophene-5-boronic acid as a key functional monomer [1]. This sensor demonstrated a limit of detection (LOD) for inosine of 0.62 μM and an imprinting factor of 5.5 [1]. This performance directly supports the compound's utility in creating selective recognition elements for diagnostic applications, a function that structural analogs like the pinacol ester or diboronic acid cannot replicate without further deprotection or polymerization.

Biosensor Molecularly Imprinted Polymer (MIP) EG-FET

Role of 2,2'-Bithiophene-5-boronic Acid as a Monomer in Patented Chemosensors for Cancer Biomarker Detection

A patent describes a chemosensor for the cancer biomarker neopterin, where the conducting molecularly imprinted polymer (MIP) is specifically composed of 2,2'-bithiophene-5-boronic acid as one of the functional monomers [1]. The patent claims the use of this polymer for selective detection and determination of neopterin in biological samples like blood and urine [1]. This is a direct example of the compound's unique ability to form a functional MIP with specific recognition properties, a role that could not be fulfilled by its pinacol ester or alkylated derivatives due to their different chemical and electrochemical properties.

Cancer Diagnostics Neopterin Detection Molecularly Imprinted Polymer (MIP)

Verified Application Scenarios for 2,2'-Bithiophene-5-boronic Acid: From Precision Polymer Synthesis to Advanced Biosensing


Synthesis of Asymmetric Oligothiophenes for Organic Photovoltaics (OPV)

Its mono-functional boronic acid group makes 2,2'-bithiophene-5-boronic acid an ideal reagent for the synthesis of asymmetric, π-conjugated donor-acceptor molecules . Unlike the diboronic acid analog, it can be used to selectively end-cap or functionalize one terminus of a molecular wire, allowing for precise control over molecular architecture and electronic properties. This is directly relevant to the development of new materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where molecular asymmetry is often key to achieving optimal device performance . This specific application is not possible with symmetric diboronic acids, which would lead to polymerization or symmetrical substitution.

Fabrication of Molecularly Imprinted Polymer (MIP)-Based Chemosensors

The compound is a proven functional monomer for creating conducting MIP films via electropolymerization . Its boronic acid group provides a specific binding site for cis-diol-containing analytes like inosine and neopterin, while the bithiophene core enables electrochemical polymerization to form a conductive polymer matrix [1]. This dual functionality is essential for fabricating label-free, selective chemosensors for clinical diagnostics [1]. The resulting sensors have demonstrated clinically relevant detection limits and high selectivity, as detailed in Section 3. Alternative boronic acids or thiophene derivatives would lack this specific combination of recognition and polymerization properties.

Custom Functionalization of Conjugated Polymer Backbones

In polymer chemistry, 2,2'-bithiophene-5-boronic acid can be used to introduce a bithiophene unit at the chain end or as a site for post-polymerization functionalization . This is in contrast to the use of 2,2'-bithiophene-5,5'-diboronic acid, which acts as a co-monomer to build the polymer backbone [1]. This end-group control allows researchers to fine-tune polymer solubility, self-assembly, or introduce specific binding motifs without altering the main-chain properties. This scenario directly leverages the compound's mono-functional topology, a feature not shared by its symmetrical analog.

Development of Novel Electropolymerizable Building Blocks

The compound serves as a starting material for synthesizing more complex electropolymerizable monomers . For example, it can be coupled with other functional units (e.g., cytosine derivatives) via Suzuki-Miyaura reactions to create custom bis(bithiophene) monomers with tailored recognition or electronic properties . This ability to generate new, functional monomers is a key differentiator; its protected pinacol ester form would require an additional deprotection step before electropolymerization, making the free boronic acid the more direct and efficient choice for this research pathway.

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